molecular formula C16H21N3O3 B2599929 4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 118536-74-6

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2599929
CAS No.: 118536-74-6
M. Wt: 303.362
InChI Key: XGRKNJHUKNDQCD-UHFFFAOYSA-N
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Description

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic organic compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinoacetyl group: This step involves the acylation of the benzodiazepine core with morpholinoacetic acid or its derivatives, often using coupling reagents like EDCI or DCC.

    Methylation: The final step involves the methylation of the benzodiazepine core, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the morpholino ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.

Medicine

    Pharmacology: The compound may have potential as a therapeutic agent for conditions such as anxiety, epilepsy, or muscle spasms.

    Drug Development: It can serve as a lead compound for the development of new drugs.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one likely involves binding to specific receptors in the central nervous system, such as GABA-A receptors. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the morpholinoacetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural feature could potentially enhance its binding affinity to specific receptors or alter its metabolic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-5-(2-morpholin-4-ylacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-10-15(20)17-13-4-2-3-5-14(13)19(12)16(21)11-18-6-8-22-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRKNJHUKNDQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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